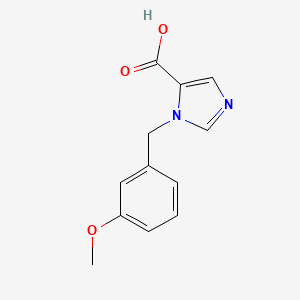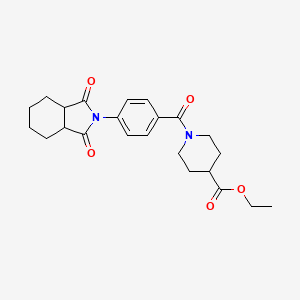
ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate is an organic compound known for its diverse applications in scientific research. This compound combines various functional groups, contributing to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate can be synthesized through multi-step organic synthesis, involving the following:
Preparation of the 1,3-dioxohexahydro-1H-isoindole intermediate via the cyclization of a suitable precursor.
Coupling this intermediate with a benzoyl chloride derivative to form a key intermediate.
Reacting the key intermediate with ethyl piperidine-4-carboxylate under suitable conditions to obtain the final compound.
Industrial Production Methods
For large-scale production, optimized methods utilizing continuous flow reactors and catalysts can enhance yield and efficiency. This includes monitoring reaction conditions such as temperature, pressure, and reaction time to maximize the output.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate undergoes several types of reactions:
Oxidation: : Converts the compound into more oxidized products using oxidizing agents.
Reduction: : Reduces specific functional groups within the compound to form various reduced derivatives.
Substitution: : Functional groups in the compound can be replaced with other groups via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as potassium permanganate or chromium trioxide in acidic or neutral media.
Reduction: : Commonly employs reagents like lithium aluminum hydride or hydrogen gas with palladium catalysts.
Substitution: : Requires bases or acids to facilitate nucleophilic or electrophilic substitution.
Major Products
Oxidation: : Forms oxidized derivatives like carboxylic acids or ketones.
Reduction: : Produces alcohols, amines, or hydrocarbons.
Substitution: : Generates substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate is extensively used in:
Chemistry: : As an intermediate for synthesizing complex organic molecules.
Biology: : In the study of enzyme interactions and protein-ligand binding assays.
Medicine: : For developing pharmaceutical compounds with potential therapeutic effects.
Industry: : In the formulation of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors:
Enzyme Inhibition: : Binds to active sites, blocking substrate access and inhibiting enzymatic activity.
Receptor Modulation: : Interacts with receptor proteins, altering cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to other piperidine derivatives, ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-4-carboxylate stands out due to its specific combination of functional groups, enhancing its chemical reactivity and biological activity.
Similar Compounds
Piperidine Derivatives: : Differ in substituent groups and positions, leading to varied biological effects.
Isoindole Compounds: : Contain different functional groups attached to the isoindole ring, affecting their chemical properties.
Eigenschaften
IUPAC Name |
ethyl 1-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-2-30-23(29)16-11-13-24(14-12-16)20(26)15-7-9-17(10-8-15)25-21(27)18-5-3-4-6-19(18)22(25)28/h7-10,16,18-19H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUNEPLKGOPLMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
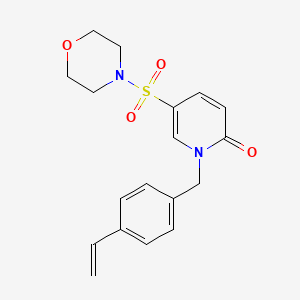
![2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]pyridine](/img/structure/B2623792.png)

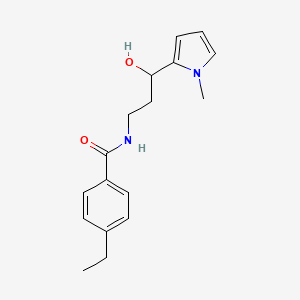
![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-propyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B2623796.png)
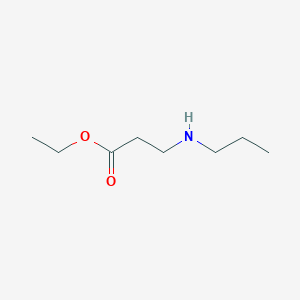
![5-methyl-1-[3-(4-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2623800.png)
![1-(4-chlorophenyl)-2-[2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one hydrobromide](/img/structure/B2623801.png)
![1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B2623803.png)

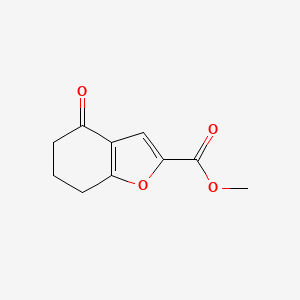
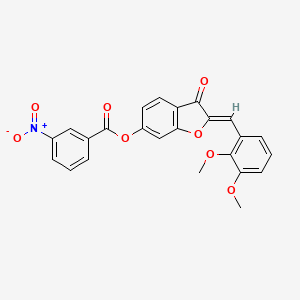
![1-(2-chlorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea](/img/structure/B2623810.png)
